4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine (CAS: 340318-88-9) is a heterocyclic compound consisting of a morpholine ring linked to a 2,5-dimethylpyrrole group. Its molecular formula is C₁₆H₂₀N₂O (MW: 256.35 g/mol) .
Properties
CAS No. |
21407-70-5 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)morpholine |
InChI |
InChI=1S/C10H16N2O/c1-9-3-4-10(2)12(9)11-5-7-13-8-6-11/h3-4H,5-8H2,1-2H3 |
InChI Key |
JBRAYJFGQQATRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1N2CCOCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine typically involves the reaction of 2,5-dimethylpyrrole with morpholine under specific conditions. One common method includes:
Starting Materials: 2,5-dimethylpyrrole and morpholine.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: N-oxides of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine is CHNO, with a molecular weight of 180.25 g/mol. It features a morpholine ring substituted with a 2,5-dimethylpyrrole group, which contributes to its reactivity and interaction with biological targets .
Chemistry
In the field of organic synthesis, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it versatile for synthesizing derivatives that may exhibit enhanced properties .
Table 1: Chemical Reactions Involving 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine
| Reaction Type | Agents Used | Products |
|---|---|---|
| Oxidation | Potassium permanganate | N-oxides |
| Reduction | Lithium aluminum hydride | Reduced pyrrole derivatives |
| Substitution | Sodium hydride | Substituted morpholine derivatives |
Biology
Research has indicated that this compound possesses antimicrobial and antifungal properties. Studies suggest that it can inhibit the activity of certain enzymes involved in microbial growth, making it a candidate for developing new antimicrobial agents .
Case Study: Antimicrobial Activity
A study evaluated the efficacy of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine against various microbial strains. Results demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound in antibiotic development .
Medical Applications
4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine has been explored for its therapeutic effects in drug development. Notably, it has shown promise in enhancing monoclonal antibody production in cell cultures. The compound was found to suppress cell growth while increasing glucose uptake and ATP levels during monoclonal antibody production processes .
Table 2: Impact on Monoclonal Antibody Production
| Parameter | Control Condition | MPPB Supplemented Condition |
|---|---|---|
| Cell Viability | 100% | <50% |
| Cell-Specific Productivity | Baseline | Increased by 1.4 to 7.8-fold |
| Intracellular ATP Levels | Baseline | Increased |
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its dual functionality allows it to serve as a ligand in metal complexes and has demonstrated catalytic capabilities .
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
- Structure : Combines a 2,5-dimethylpyrrole-substituted benzamide with a succinimide (2,5-dioxopyrrolidine) group.
- Activity :
- Key Structural Feature : The 2,5-dimethylpyrrole group is essential for activity; removal or substitution (e.g., N-alkylation) abolishes efficacy .
- Comparison : Unlike 4-(2,5-dimethylpyrrol-1-yl)morpholine, MPPB includes a benzamide linker and a succinimide group, which may influence cell permeability and metabolic stability .
4-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl)morpholine (6az)
4-(3-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)morpholine (2a)
- Structure : A positional isomer with the pyrrole attached to the meta position of the phenyl ring.
- Activity : Light yellow oil with 82% yield; biological activity uncharacterized in glioblastoma studies .
- Comparison : Substitution position (para vs. meta) may affect binding affinity in target applications.
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Morpholine linked to a dibromoimidazole-thiazole scaffold.
- Activity : Inhibits DNA-binding proteins, unrelated to mAb production .
- Key Contrast : Replaces pyrrole with imidazole-thiazole, highlighting morpholine’s versatility in diverse pharmacological contexts.
Structure-Activity Relationship (SAR) Insights
- 2,5-Dimethylpyrrole Necessity: Alkylation at the 2,5-positions is critical; non-alkylated or N-substituted pyrroles lose activity .
- Morpholine Role : Enhances solubility and hydrogen-bonding vs. piperidine or piperazine analogs.
- Linker Impact : Direct linkage (as in 4-(2,5-dimethylpyrrol-1-yl)morpholine) vs. benzamide (MPPB) or benzyl (6az) affects metabolic stability and target engagement .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial and antifungal properties, potential therapeutic applications, and underlying mechanisms of action, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a morpholine ring attached to a 2,5-dimethylpyrrole moiety, with a molecular formula of CHNO. Its molecular weight is approximately 176.26 g/mol. The structural uniqueness of this compound contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science.
Biological Activity Overview
Research indicates that 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine exhibits significant antimicrobial and antifungal activities. Notably, studies have demonstrated its effectiveness against various microbial strains, suggesting potential therapeutic applications.
Antimicrobial Activity
The compound has been investigated for its ability to inhibit the growth of bacteria and fungi. In vitro studies have shown that it can modulate enzyme activities associated with microbial growth, thereby exerting its antimicrobial effects. The minimum inhibitory concentration (MIC) values for various pathogens have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
| Candida albicans | 6.25 |
These results highlight the compound's potential as an effective antimicrobial agent in clinical settings .
The mechanism through which 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine exerts its biological activity is believed to involve the inhibition of specific enzymes critical for microbial survival. This inhibition may lead to disrupted metabolic processes within the pathogens, ultimately resulting in cell death.
Case Studies
Several case studies have explored the biological activity of this compound:
- Monoclonal Antibody Production : A study demonstrated that 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine could enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. The compound improved cell-specific productivity while maintaining cell viability, indicating its potential in biopharmaceutical applications .
- Antituberculosis Activity : Research has indicated that derivatives of this compound show promise as antituberculosis agents by inhibiting the growth of Mycobacterium tuberculosis. One derivative exhibited an MIC of 5 µM against this pathogen, suggesting significant potential for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine. Key findings from SAR studies indicate that modifications to the pyrrole or morpholine components can significantly affect biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substitution on pyrrole ring | Enhanced antimicrobial activity |
| Alteration in morpholine structure | Improved solubility and bioavailability |
These insights can guide future synthetic efforts to develop more potent derivatives with targeted biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
